molecular formula CH4FeO B12522265 Methanol--iron (1/1) CAS No. 827614-22-2

Methanol--iron (1/1)

Cat. No.: B12522265
CAS No.: 827614-22-2
M. Wt: 87.89 g/mol
InChI Key: JUDGILXVLDXGHJ-UHFFFAOYSA-N
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Description

Contextualization of Iron-Mediated Methanol (B129727) Chemistry

Iron's role in methanol-related chemistry is multifaceted, owing to its abundance, low cost, and versatile redox properties. Research in this field is dominated by catalysis, where iron-based systems are employed to facilitate key industrial reactions. A paramount example is the Formox process, which uses iron molybdate (B1676688) catalysts for the oxidative dehydrogenation of methanol to produce formaldehyde (B43269), a vital commodity chemical. mdpi.comd-nb.infowikipedia.org In this process, the interaction between methanol and the iron-containing catalyst surface is the critical first step. researchgate.netresearchgate.net

Beyond oxidation, iron catalysts are instrumental in methylation reactions that use methanol as a sustainable methyl group donor through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgnih.gov This approach is valued for its high atom economy and the use of a biodegradable reagent in methanol. acs.org Furthermore, iron-based catalysts have been investigated for the synthesis of methanol itself, either from syngas (a mixture of carbon monoxide and hydrogen) in processes dating back to the early 20th century or through the direct conversion of methane (B114726). researchgate.netsciencedaily.com

On a more fundamental level, studies of iron surfaces, such as Fe(100), have shown that methanol readily forms methoxy (B1213986) intermediates at or below room temperature, demonstrating a direct, surface-bound 1:1 association. princeton.edu These intermediates are significant in understanding reaction mechanisms like the Fischer-Tropsch synthesis. princeton.edu Computational studies have also explored the reactions of iron oxide clusters with methanol, identifying various reaction pathways and intermediates. aip.org

Significance of Investigating Stoichiometric Methanol–Iron Associations

Investigating the specific 1:1 stoichiometric interaction between methanol and iron is of profound significance for several reasons. At its core, this association often represents the rate-determining step or a key intermediate in a catalytic cycle. A detailed understanding of its structure, bonding, and reactivity is essential for elucidating complex reaction mechanisms. pressbooks.pub

The study of defined stoichiometric complexes, whether stable or transient, allows for the precise characterization of the active sites in iron-based catalysts. For instance, in the catalytic oxidation of methane to methanol, the reaction proceeds through the formation of intermediates at isolated iron sites within materials like metal-organic frameworks (MOFs). uniroma1.itchemrxiv.org By modeling these specific metal-ligand interactions, researchers can predict catalytic performance and design more efficient and selective catalysts. chemrxiv.orgmdpi.com

Furthermore, understanding the thermodynamics and kinetics of 1:1 methanol-iron adducts is crucial for controlling reaction outcomes. In the context of methanol oxidation, the nature of the interaction determines the selectivity towards desired products like formaldehyde versus over-oxidation products such as carbon monoxide and carbon dioxide. researchgate.netresearchgate.net Spectroscopic and computational analyses of these stoichiometric interactions provide invaluable data on reaction pathways, transition states, and activation energies, which are critical for catalyst improvement. aip.orguniroma1.it

Historical Development of Related Research Trajectories

The study of iron's role in methanol chemistry has a rich history intertwined with the development of industrial chemistry. One of the earliest milestones was the work of German chemists Alwin Mittasch and Mathias Pier at BASF, who, in the 1920s, developed a process to convert synthesis gas into methanol using iron-based catalysts under high pressure. researchgate.netwikipedia.orgadvancedsciencenews.com

In 1931, Adkin and colleagues proposed a new iron-molybdate (FeMo) catalyst to directly oxidize methanol into formaldehyde, a significant advancement in the production of this key chemical. mdpi.com This line of research culminated in the development of the industrial Formox process in the 1950s, which remains a cornerstone of formaldehyde production. mdpi.com Around the same period, research by Kummer and Emmett into Fischer-Tropsch synthesis highlighted the importance of alcohol-related intermediates on iron surfaces, providing early mechanistic insights into iron-catalyzed C1 chemistry. princeton.edu

More recently, the pursuit of greener and more sustainable chemical processes has revitalized research into iron-catalyzed reactions involving methanol. The late 20th and early 21st centuries saw the emergence of concepts like the "Methanol Economy," which spurred interest in methanol as a fuel and chemical feedstock. d-nb.info This has led to the development of advanced catalytic systems, including well-defined iron complexes for reactions like "borrowing hydrogen" methylation, which offer highly efficient and environmentally friendly synthetic routes. acs.orgnih.gov

Milestone Approximate Year Description Reference(s)
First Synthetic Methanol Process1923Alwin Mittasch and Mathias Pier at BASF develop a process to produce methanol from syngas using iron-based catalysts. researchgate.netwikipedia.orgadvancedsciencenews.com
Proposal of FeMo Catalyst1931Adkin et al. propose an iron-molybdate catalyst for the direct oxidation of methanol to formaldehyde. mdpi.com
Development of Formox Process1950sIron-molybdate catalysts are commercialized for the industrial-scale oxidation of methanol to formaldehyde. mdpi.com
Fischer-Tropsch Mechanistic Studies~1950sResearch by Kummer and Emmett suggests the importance of alcohol intermediates on iron surfaces in Fischer-Tropsch synthesis. princeton.edu
Emergence of "Borrowing Hydrogen"~2010sIron complexes are developed as efficient catalysts for methylation reactions using methanol via the borrowing hydrogen approach. acs.orgnih.gov

Compound Information

Properties

CAS No.

827614-22-2

Molecular Formula

CH4FeO

Molecular Weight

87.89 g/mol

IUPAC Name

iron;methanol

InChI

InChI=1S/CH4O.Fe/c1-2;/h2H,1H3;

InChI Key

JUDGILXVLDXGHJ-UHFFFAOYSA-N

Canonical SMILES

CO.[Fe]

Origin of Product

United States

Formation Pathways and Environmental Contexts of Methanol–iron 1/1 Species

Solvation Shell Dynamics and Adduct Formation in Solution Phase

In a solution phase, the formation of a methanol-iron (1/1) species is fundamentally a process of ion solvation. When an iron ion, such as ferrous (Fe²⁺) or ferric (Fe³⁺), is dissolved in methanol (B129727), the methanol molecules arrange themselves around the ion to form a solvation shell. This process is driven by ion-dipole interactions between the charged iron ion and the polar methanol molecules.

Recent research using molecular dynamics simulations and theoretical calculations has provided detailed insights into the structure and dynamics of these solvation shells. For the ferrous ion (Fe²⁺) in methanol, the coordination number is typically six, meaning six methanol molecules directly coordinate with the iron ion. researchgate.net However, this number can decrease slightly with increasing temperature. The solvation free energy for the ferrous ion in methanol at room temperature has been calculated to be approximately -2066.1 kJ mol⁻¹, with a corresponding solvation enthalpy of -2103.5 kJ mol⁻¹. researchgate.net

For the ferric ion (Fe³⁺) in aqueous solutions, which provides a model for polar solvents like methanol, the solvation shell exhibits complex dynamics. It can undergo abrupt transitions between a six-coordinate octahedral (OH) state and a seven-coordinate capped trigonal prism (CTP) state. acs.orgarxiv.orgarxiv.org The stability and lifetime of these states are influenced by factors such as ion concentration. acs.org In dilute solutions, the lifetimes of both states can be on the nanosecond scale. acs.org This dynamic behavior suggests that the Fe³⁺-methanol solvation shell is not static but a fluctuating entity.

Table 1: Properties of Solvated Ferrous (Fe²⁺) Ion in Methanol

PropertyValueReference
Coordination NumberTypically 6 researchgate.net
Solvation Free Energy (298.15 K)-2066.1 kJ mol⁻¹ researchgate.net
Solvation Enthalpy (298.15 K)-2103.5 kJ mol⁻¹ researchgate.net
Binding Electronic Energy per Methanol Molecule-142.1 kJ mol⁻¹ researchgate.net
Binding Enthalpy per Methanol Molecule-140.3 kJ mol⁻¹ researchgate.net
Binding Free Energy per Methanol Molecule-104.0 kJ mol⁻¹ researchgate.net

Surface Adsorption and Interface Reactions on Iron-Containing Materials

The interaction of methanol with the surfaces of iron-containing materials, particularly iron oxides like hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), is a critical aspect of heterogeneous catalysis and environmental surface chemistry. aip.orgrsc.org This interaction can be broadly categorized into two types: physisorption and chemisorption.

Physisorption is a process where methanol molecules are weakly bound to the iron surface through van der Waals forces. This type of adsorption does not involve the formation of chemical bonds. Studies have shown that methanol can adsorb molecularly onto iron oxide surfaces. researchgate.netacs.org This weakly held methanol typically desorbs at low temperatures. For instance, on hematite, a desorption peak for weakly held methanol is observed around 100°C. rsc.org On magnetite (Fe₃O₄), complex desorption profiles show multiple peaks for intact methanol desorbing at cryogenic temperatures (140 K, 173 K, 230 K, and 268 K), corresponding to different physisorbed states. aip.orgau.dkresearchgate.net Research on iron(III) oxide-terminated surfaces indicates that physisorption occurs simultaneously with chemisorption. researchgate.net

Chemisorption involves the formation of a chemical bond between the methanol molecule and the iron surface, leading to a much stronger interaction. For methanol on iron oxide surfaces, this often occurs via dissociative adsorption, where the O-H bond in the methanol molecule breaks. capes.gov.br This process results in the formation of a surface-bound methoxy (B1213986) group (CH₃O) and a surface hydroxyl group (OH). aip.orgresearchgate.netau.dkrsc.org

This dissociation to methoxy intermediates has been observed on various iron oxide surfaces. aip.orgresearchgate.netrsc.org On magnetite (Fe₃O₄(001)), this conversion happens by 180 K. aip.org These surface methoxy species are stable above room temperature and are key intermediates in subsequent reactions. au.dk Depending on the conditions and the specific iron oxide surface, these methoxy groups can follow several reaction pathways:

Recombination and Desorption : The methoxy group can recombine with a surface hydroxyl to reform methanol, which then desorbs. This has been observed at around 350 K on Fe₃O₄(001). aip.orgau.dk

Disproportionation : Two methoxy species can react to form methanol and formaldehyde (B43269). This pathway occurs at higher temperatures, around 500 K on Fe₃O₄(001). aip.orgau.dk

Oxidation to Formate (B1220265) : On hematite (α-Fe₂O₃), the methoxy groups can be further oxidized by lattice oxygen to form formate (HCOO) intermediates at around 200°C. rsc.orgresearchgate.net These formates then decompose at higher temperatures (around 300°C) to yield carbon dioxide and hydrogen. rsc.orgresearchgate.net

Table 2: Adsorption and Reaction of Methanol on Iron Oxide Surfaces

SurfaceProcessTemperatureProductsReference
Magnetite (Fe₃O₄)Molecular Desorption (Physisorption)140-268 KMethanol (CH₃OH) aip.orgau.dkresearchgate.net
Magnetite (Fe₃O₄)Dissociative Adsorption~180 KSurface Methoxy (CH₃O) + Hydroxyl (OH) aip.orgau.dk
Magnetite (Fe₃O₄)Recombinative Desorption~350 KMethanol (CH₃OH) aip.orgau.dk
Magnetite (Fe₃O₄)Disproportionation~500 KMethanol (CH₃OH) + Formaldehyde (HCHO) aip.orgau.dk
Hematite (α-Fe₂O₃)Molecular Desorption (Physisorption)~100°CMethanol (CH₃OH) rsc.org
Hematite (α-Fe₂O₃)Oxidation of Methoxy~200°CSurface Formate (HCOO) rsc.orgresearchgate.net
Hematite (α-Fe₂O₃)Decomposition of Formate~300°CCarbon Dioxide (CO₂) + Hydrogen (H₂) rsc.orgresearchgate.net

Intermediate Species in Catalytic Cycles

Methanol-iron species, particularly surface-bound methoxy groups, are crucial intermediates in numerous industrial catalytic processes.

One of the most significant applications is the selective oxidation of methanol to formaldehyde. Iron molybdate (B1676688) (Fe₂(MoO₄)₃–MoO₃) catalysts are used commercially for this process. mdpi.com On these catalysts, methanol adsorbs and forms surface methoxy species. researchgate.net While pure iron oxide tends to completely oxidize methanol to CO₂, the presence of molybdenum blocks the pathway to formate formation and promotes the selective production of formaldehyde. rsc.orgmdpi.com

In the quest for more sustainable chemical production, the direct conversion of methane (B114726) to methanol is a major research focus. Iron-containing zeolites have emerged as promising catalysts for this reaction under milder conditions. metu.edu.trmdpi.com In these systems, active iron sites within the zeolite framework facilitate the oxidation of methane. The produced methanol can then interact with these iron sites, and understanding this interaction is key to preventing over-oxidation and improving methanol selectivity. metu.edu.trnsf.gov Recently, a molecular iron complex catalyst has been developed that can selectively convert methane to methanol with high efficiency in an aqueous solution. sciencedaily.com

Furthermore, iron-based catalysts are investigated for the methanol-to-hydrocarbons (MTH) reaction. Zeolites containing iron oxide nanoparticles can control the product distribution in the MTH process, influencing the yield of gasoline-range hydrocarbons. researchgate.net Iron pincer complexes have also shown activity in the catalytic dehydrogenation of methanol to produce hydrogen and carbon dioxide. rsc.org

Table 3: Methanol-Iron (1/1) as an Intermediate in Catalysis

Catalytic ProcessCatalyst TypeRole of Methanol-Iron SpeciesReference
Methanol Oxidation to FormaldehydeIron Molybdate (Fe₂(MoO₄)₃–MoO₃)Surface methoxy species is the key intermediate to formaldehyde. rsc.orgresearchgate.netmdpi.com
Methane to Methanol ConversionIron-Exchanged ZeolitesActive iron sites react with methane; interaction with product methanol influences selectivity. metu.edu.trmdpi.comnsf.gov
Methane to Methanol ConversionMolecular Iron ComplexesA hydrophobic cavity around the iron center traps methane and releases the produced methanol. sciencedaily.com
Methanol to Hydrocarbons (MTH)Iron Oxide-Zeolite CompositesInfluences catalyst activity and product selectivity towards specific hydrocarbons. researchgate.net
Methanol DehydrogenationIron Pincer ComplexesActive catalyst for producing hydrogen and CO₂ from methanol. rsc.org

Environmental Occurrence and Transformation Processes

Methanol is naturally present in the environment, originating from the biological processes of plants and animals. inchem.org It is also released from various industrial activities, including the manufacturing of chemicals, paper products, and metals like iron and steel. dcceew.gov.au

Once in the environment, methanol is mobile. It is soluble in water and can enter groundwater as it does not bind well to soil. dcceew.gov.au In the atmosphere, it exists as a vapor and breaks down over a period of about 18 days. dcceew.gov.au

Advanced Spectroscopic Elucidation of Methanol–iron 1/1 Electronic and Molecular Structure

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "vibrational fingerprint" of the methanol-iron (1/1) complex. By analyzing the vibrational modes of the molecule, researchers can deduce critical information about the nature of the iron-ligand bond and the influence of intermolecular forces.

The coordination of the methanol (B129727) molecule to the iron center induces significant shifts in its characteristic vibrational frequencies, which can be observed in both IR and Raman spectra. The primary mode of coordination is through the lone pair of electrons on the methanol oxygen atom, forming an Fe-O bond. This interaction perturbs the electronic distribution within the methanol ligand, leading to predictable changes in its vibrational spectrum compared to that of free, uncoordinated methanol. samipubco.com

Two key vibrational modes of methanol are particularly sensitive to coordination:

C-O Stretching Vibration (ν(C-O)): In free liquid methanol, this mode appears as a strong band in the region of 1000-1075 cm⁻¹. docbrown.info Upon coordination to an iron center, the Fe-O bond formation weakens the adjacent C-O bond. This weakening results in a downward shift (redshift) of the ν(C-O) stretching frequency. The magnitude of this shift can provide insight into the strength of the iron-methanol bond.

O-H Stretching Vibration (ν(O-H)): The O-H stretching frequency in free methanol is observed as a very strong, broad band around 3200-3400 cm⁻¹ due to extensive hydrogen bonding. docbrown.info Coordination to the iron center can influence this band in a complex manner. The electron donation from the oxygen to the iron atom increases the polarity of the O-H bond, which would typically lead to a redshift.

Furthermore, new vibrational modes corresponding to the Fe-O bond itself appear at lower frequencies, typically in the far-IR region (below 600 cm⁻¹). The identification of these Fe-O stretching and bending vibrations provides direct evidence of ligand coordination. nih.gov

Vibrational ModeTypical Wavenumber in Free Methanol (cm⁻¹)Expected Wavenumber in Methanol-Iron (1/1) (cm⁻¹)Reason for Shift
O-H Stretch (ν(O-H))3200–3400 (Broad)Shifted and/or sharpenedCoordination to Fe and changes in hydrogen bonding environment
C-H Stretch (ν(C-H))~2900Minor shiftIndirect electronic effects from coordination
C-O Stretch (ν(C-O))1000–1075Redshifted (Lower wavenumber)Weakening of the C-O bond upon Fe-O bond formation
Fe-O Stretch (ν(Fe-O))N/A< 600New vibrational mode due to the formation of the coordinate bond

The hydroxyl group of the coordinated methanol molecule can act as a hydrogen bond donor, while the oxygen atom can still potentially act as a hydrogen bond acceptor, though its capacity is diminished by coordination to iron. IR spectroscopy is exceptionally sensitive to hydrogen bonding. nih.govquora.com The formation of hydrogen bonds involving the coordinated methanol ligand leads to significant broadening and redshifting of the O-H stretching vibration (ν(O-H)). colostate.edu

By analyzing the position and shape of the ν(O-H) band, the extent and nature of the hydrogen-bonding network can be assessed. For instance, in an environment where the coordinated methanol forms a hydrogen bond with a solvent molecule or another ligand, the ν(O-H) band will be broader and at a lower frequency than if it were not involved in hydrogen bonding. This analysis is crucial for understanding the secondary coordination sphere and the role of solvent interactions in stabilizing the complex. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals within the methanol-iron complex. The resulting spectrum is characterized by absorption bands whose position and intensity provide information on the electronic structure of the iron center and the nature of its interaction with the methanol ligand. libretexts.org

Charge transfer (CT) transitions are a dominant feature in the UV-Vis spectra of many iron complexes and are typically much more intense (molar absorptivity, ε > 1000 L mol⁻¹ cm⁻¹) than d-d transitions. libretexts.org These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.orglibretexts.org

For an iron(III)-methanol complex, which features a high-spin d⁵ Fe³⁺ center and a methanol ligand with lone pairs on the oxygen atom, strong LMCT bands are expected. nih.gov These transitions involve the excitation of an electron from the p-orbitals of the methanol oxygen to the partially filled d-orbitals of the iron(III) center. These high-intensity absorptions typically occur in the UV or near-UV region of the spectrum. researchgate.net The energy of the LMCT band is related to the oxidizing power of the metal ion and the reducing power of the ligand.

Ligand field (or d-d) transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the iron center. wikipedia.org The energy of these transitions is governed by the ligand field splitting parameter. For iron complexes, these transitions are often weak and can be obscured by the much more intense charge transfer bands. researchgate.net

In the case of a high-spin iron(III) (d⁵) complex in an octahedral or pseudo-octahedral environment, all d-d transitions are spin-forbidden, as they involve a change in the spin state of the complex. nih.gov Consequently, their molar absorptivities are very low (ε < 1 L mol⁻¹ cm⁻¹). For high-spin iron(II) (d⁶) complexes, a single spin-allowed d-d transition is expected, which is typically weak and appears in the visible or near-infrared region. nih.gov The analysis of these weak bands, when observable, can provide direct information about the ligand field strength exerted by the methanol ligand.

Transition TypeIron Oxidation StateDescriptionExpected Spectral RegionTypical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ligand-to-Metal Charge Transfer (LMCT)Fe(III)Electron transfer from methanol (oxygen p-orbitals) to iron d-orbitalsUV / Near-UV> 1,000
Ligand Field (d-d)Fe(III) (High-Spin d⁵)Spin-forbidden transitions between d-orbitalsVisible< 1
Ligand Field (d-d)Fe(II) (High-Spin d⁶)Spin-allowed transition between d-orbitalsVisible / Near-IR~10-20

X-ray Absorption Spectroscopy (XAS) for Iron Electronic and Geometric Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local geometric and electronic structure of the iron atom in the methanol-iron complex. ucl.ac.uk By tuning the X-ray energy through the iron K-edge (around 7112 eV), both the oxidation state and the local coordination environment (bond distances, coordination number) can be determined. rsc.orgdiva-portal.org

The Fe K-edge XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The pre-edge and edge regions of the spectrum are sensitive to the oxidation state and coordination geometry of the iron center. The pre-edge feature, which arises from 1s to 3d transitions, is particularly informative. The intensity and energy of this pre-edge peak can distinguish between different coordination geometries (e.g., centrosymmetric octahedral vs. non-centrosymmetric tetrahedral) and oxidation states (Fe(II) vs. Fe(III)). ucl.ac.uk The main absorption edge energy shifts to higher values as the oxidation state of the iron increases. For example, the edge energy for Fe(III) is typically a few eV higher than for Fe(II). researchgate.net

EXAFS: The region of oscillations past the absorption edge contains information about the local atomic environment around the iron atom. Analysis of the EXAFS data can yield highly accurate determinations of the Fe-O bond distance between the iron center and the coordinated methanol oxygen. nih.gov It also provides the coordination number, confirming the number of methanol and other ligands directly bonded to the iron. This information is crucial for building an accurate structural model of the complex. acs.org

XAS RegionInformation ObtainedKey Spectral FeatureTypical Values / Observations for Iron-Methanol
XANES (Pre-edge)Oxidation State & Coordination GeometryPeak Energy and IntensityPre-edge energy is higher for Fe(III) than Fe(II). Intensity is higher for non-centrosymmetric geometries.
XANES (Edge)Oxidation StateEdge Position (Energy)Edge energy for Fe(III) is ~2-3 eV higher than for Fe(II).
EXAFSBond Distances & Coordination NumberOscillation Frequency and AmplitudeProvides precise Fe-O bond length (typically ~2.0-2.15 Å) and the number of coordinating oxygen atoms.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the oxidation state of iron in the Methanol-iron (1/1) complex. The energy and features of the Fe K-edge pre-edge region are particularly sensitive to the electronic configuration of the iron atom.

The pre-edge feature in the Fe K-edge XANES spectrum arises from the 1s to 3d electronic transition. whiterose.ac.uk The energy position, or centroid, of this feature is a direct indicator of the iron's oxidation state. Studies have established a clear distinction between the pre-edge centroid energies for ferrous (Fe(II)) and ferric (Fe(III)) species. Typically, the centroid energy for Fe(II) is found at lower values compared to Fe(III), reflecting the lower effective nuclear charge experienced by the 1s electrons in the more reduced state. whiterose.ac.uk

Research on various iron complexes has provided benchmark values for these pre-edge features. For instance, the centroid of the pre-edge feature for Fe(II) species is consistently observed around 7112.9 ± 0.1 eV, while for Fe(III) species, it shifts to approximately 7114.5 ± 0.1 eV. whiterose.ac.uk The intensity and shape of the pre-edge peak also offer insights into the coordination geometry of the iron center, with higher intensities often associated with non-centrosymmetric environments. In the context of a methanol-iron complex, the observed pre-edge energy would definitively establish the oxidation state of the iron as either +2 or +3.

Table 1: Representative Fe K-edge XANES Pre-edge Centroid Energies for Different Iron Oxidation States.
Iron Oxidation StatePre-edge Centroid Energy (eV)Reference
Fe(II)7112.9 ± 0.1 whiterose.ac.uk
Fe(III)7114.5 ± 0.1 whiterose.ac.uk

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides critical information about the local atomic environment around the iron atom in the Methanol-iron (1/1) complex, including bond distances and coordination numbers. The oscillations in the absorption coefficient at energies above the absorption edge are caused by the scattering of the ejected photoelectron off neighboring atoms.

Analysis of the EXAFS region of the spectrum allows for the determination of the radial distance between the central iron atom and its nearest neighbors, which in this case would be the oxygen atom of the methanol molecule. For iron-oxygen bonds, the distances are characteristic of the iron's oxidation state and coordination number.

In studies of related iron complexes involving oxygen-donor ligands, specific Fe-O bond lengths have been determined. For example, in a quinoline (B57606) methanol-Fe(III) protoporphyrin IX complex, the Fe-O bond length was determined by EXAFS to be 1.86(3) Å. researchgate.net This value is consistent with an iron(III) center coordinated to an alkoxide group derived from methanol. For a simple Methanol-iron (1/1) adduct, EXAFS analysis would be expected to yield a similar Fe-O bond distance, confirming the direct coordination of the methanol oxygen to the iron center.

Table 2: Example of Fe-O Bond Length Determined by EXAFS in a Related Complex.
ComplexFe-O Bond Length (Å)Reference
Quinoline methanol-Fe(III)PPIX1.86(3) researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for determining the spin state of the iron center in the Methanol-iron (1/1) complex, as it specifically detects species with unpaired electrons. The appearance of the EPR spectrum is governed by the g-factor and the zero-field splitting parameters, which are characteristic of the electronic structure of the paramagnetic ion.

For a high-spin Fe(III) complex (S=5/2), which has five unpaired electrons, the EPR spectrum is typically characterized by signals at specific g-values that depend on the symmetry of the ligand field. In a rhombic environment, prominent signals are often observed around g = 4.3, with weaker features potentially appearing near g = 9. researchgate.net For axial systems, signals are more commonly found around g = 6 and g = 2. researchgate.net

A high-spin Fe(II) complex (S=2), with four unpaired electrons, is a non-Kramers ion and its detection by conventional EPR can be challenging. However, under appropriate conditions, particularly at high frequencies, signals can be observed. The spectra of high-spin Fe(II) complexes are often described by effective g-values, with reported signals at g-values such as 8.19 and 4.06 for an S=2 system. nih.gov The presence and position of these signals in the EPR spectrum of a methanol-iron sample would provide conclusive evidence for the spin state of the iron ion.

Table 3: Typical g-values Observed in EPR Spectra for High-Spin Iron Complexes.
Iron SpeciesSpin State (S)SymmetryTypical g-valuesReference
Fe(III)5/2Rhombic~4.3, ~9 researchgate.net
Fe(III)5/2Axial~6, ~2 researchgate.net
Fe(II)2-Effective g-values (e.g., 8.19, 4.06) nih.gov

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of ⁵⁷Fe, providing precise information on both the oxidation and spin states of iron in the Methanol-iron (1/1) complex. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is dependent on the s-electron density at the nucleus and is therefore a reliable indicator of the oxidation state. High-spin Fe(II) complexes typically exhibit larger isomer shifts than high-spin Fe(III) complexes. For instance, a high-spin Fe(II) site in a dithiooxalate-bridged compound showed an isomer shift of δ = 1.054(6) mm/s at 200 K. rsc.org In contrast, low-spin Fe(III) in the same compound had a much smaller isomer shift of δ = 0.207(8) mm/s. rsc.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the electron distribution and thus the spin state and coordination environment. High-spin Fe(II), with its d⁶ configuration, often shows a large quadrupole splitting due to the asymmetric electron distribution. The aforementioned high-spin Fe(II) complex displayed a ΔE_Q of 1.79(2) mm/s. rsc.org High-spin Fe(III) (d⁵), with its spherically symmetric electron distribution, generally shows a small quadrupole splitting. The study of an iron(II) sensor interacting with methanol also highlights the utility of Mössbauer spectroscopy in characterizing such adducts. uclouvain.be Theoretical calculations, often performed in a simulated methanol environment, can further aid in the interpretation of experimental Mössbauer parameters. acs.org

Table 4: Representative Mössbauer Parameters for High-Spin Fe(II) and Low-Spin Fe(III) Complexes.
SpeciesTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
High-Spin Fe(II)2001.054(6)1.79(2) rsc.org
Low-Spin Fe(III)2000.207(8)0.67(1) rsc.org

Mass Spectrometry (MS) for Stoichiometric Confirmation and Adduct Identification

Mass spectrometry (MS) is a fundamental analytical technique for confirming the stoichiometry of the Methanol-iron (1/1) complex and identifying related adducts. Using soft ionization techniques such as electrospray ionization (ESI), it is possible to transfer the intact complex from solution into the gas phase for mass analysis.

The formation of adduct ions is a common phenomenon in ESI-MS. acdlabs.com For the Methanol-iron (1/1) complex, one would expect to observe an ion corresponding to the mass of an iron isotope plus the mass of a methanol molecule. For the most abundant iron isotope, ⁵⁶Fe, and methanol (CH₃OH), the expected mass-to-charge ratio (m/z) for the [⁵⁶Fe(CH₃OH)]⁺ adduct would be approximately 87.96 (⁵⁵.93 for Fe + 32.03 for CH₃OH).

In addition to the primary 1:1 adduct, mass spectrometry can also identify other species present in solution, such as complexes with different stoichiometries (e.g., involving more than one methanol molecule) or adducts with other solvent molecules or counter-ions. The precise mass measurements afforded by high-resolution mass spectrometry can confirm the elemental composition of the observed ions, providing unambiguous evidence for the formation of the methanol-iron adduct. The observation of methanol adducts in mass spectrometry has been noted in various studies, confirming the tendency of methanol to form such complexes with analytes.

Table 5: Calculated Mass-to-Charge Ratio (m/z) for the Primary Methanol-Iron (1/1) Adduct.
IonFormulaIsotopeCalculated m/z
Methanol-Iron (1/1) Adduct[Fe(CH₃OH)]⁺⁵⁶Fe~87.96

Computational and Theoretical Investigations of Methanol–iron 1/1 Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and bonding in methanol-iron (1/1) systems. aip.orguni-muenchen.de These calculations provide insights into the nature of the interaction between the methanol (B129727) molecule and the iron atom or surface. By analyzing the electron density, one can understand how the charge is redistributed upon adsorption, leading to the formation of chemical bonds. uni-muenchen.de DFT methods can also be used to determine the optimized geometries of the adsorbed species and the corresponding energies, which are crucial for understanding the stability and reactivity of the system. aip.orgrsc.org

Adsorption Energies and Interaction Strengths

The adsorption energy is a key parameter that quantifies the strength of the interaction between methanol and an iron surface. DFT calculations are widely used to determine these energies for various adsorption configurations. conicet.gov.ar For instance, on a magnetite Fe3O4(001) surface, the desorption of intact methanol exhibits multiple peaks in temperature-programmed desorption experiments, corresponding to different binding strengths. aip.orgnih.gov Deconvolution of these peaks allows for the calculation of desorption energies. aip.orgnih.gov

The interaction strength is influenced by several factors, including the specific iron surface, the presence of defects or other co-adsorbed species, and the coverage of methanol molecules. researchgate.net Alloying iron with other metals, such as ruthenium or molybdenum, can significantly alter the adsorption energy and charge transfer characteristics. aip.org Generally, a more negative adsorption energy indicates a stronger interaction. researchgate.net

SystemAdsorption Energy (eV)MethodReference
Methanol on Mo2C-0.39DFT conicet.gov.ar
Methanol on Pt(111)-0.25DFT aip.org
Methanol on PtRu-0.45DFT aip.org
Methanol on PtRuMo-0.52DFT aip.org

Molecular Orbital Analysis and Electronic Configuration

Molecular orbital (MO) analysis provides a detailed picture of the bonding between methanol and iron. researchgate.net It helps to identify the orbitals involved in the interaction and to understand the nature of the chemical bond (e.g., covalent, ionic, or dative). acs.org Upon adsorption, the molecular orbitals of methanol interact with the electronic states of the iron surface, leading to the formation of new hybrid orbitals. aps.orgcapes.gov.br

The electronic configuration of the iron atom or surface plays a crucial role in its interaction with methanol. researchgate.net The partially filled d-orbitals of iron can act as either electron donors or acceptors, facilitating charge transfer and bond formation. aip.org The projected density of states (PDOS) is a useful tool to visualize the contribution of different atomic orbitals to the electronic structure of the adsorbed system. conicet.gov.ar For example, in the case of methanol on Mo2C, the PDOS shows peaks corresponding to the CH3 group and the oxygen atom of the adsorbed methanol. conicet.gov.ar

Spin State Energetics and Multiplicity Effects

Iron complexes can exist in different spin states (e.g., high-spin, intermediate-spin, or low-spin), and the relative energies of these states can significantly influence the reactivity of the complex. scirp.org DFT calculations are used to predict the ground spin state and the energy differences between various spin states. d-nb.infoscispace.com The choice of the DFT functional is critical for obtaining accurate spin-state energetics, as standard functionals can sometimes favor one spin state over another. scispace.com

The spin state of an iron complex can be influenced by the ligand field, which in this case is provided by the methanol molecule. The interaction with methanol can alter the splitting of the iron d-orbitals, leading to a change in the preferred spin state. d-nb.info For instance, studies on Fe(II) spin equilibrium complexes have shown that the rates of intersystem crossing between high-spin and low-spin states can be measured, providing insights into the dynamics of spin state changes. osti.gov

ComplexSpin StateRelative Energy (kcal/mol)MethodReference
[Fe(cat)3]2-High-Spin0.00B3LYP/6-311G(d,p) scirp.org
[Fe(cat)3]2-Intermediate-Spin9.29B3LYP/6-311G(d,p) scirp.org
[Fe(cat)3]2-Low-Spin12.15B3LYP/6-311G(d,p) scirp.org
[Fe(cat)3]3-High-Spin0.00B3LYP/6-311G(d,p) scirp.org
[Fe(cat)3]3-Intermediate-Spin6.57B3LYP/6-311G(d,p) scirp.org
[Fe(cat)3]3-Low-Spin7.40B3LYP/6-311G(d,p) scirp.org

Ab Initio and Post-Hartree-Fock Methods for Refined Energetics

While DFT is a widely used method, for higher accuracy in energetic predictions, ab initio and post-Hartree-Fock methods are employed. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), provide a more rigorous treatment of electron correlation, which is often crucial for accurately describing the subtle interactions in methanol-iron systems. csic.esrsc.org

These high-level calculations can be computationally expensive, but they serve as important benchmarks for validating the results of more approximate methods like DFT. researchgate.net For example, highly accurate ab initio calculations have been performed to determine the binding enthalpies of methanol clusters with very small uncertainties. nih.gov Such studies are essential for obtaining a reliable understanding of the thermochemical properties of these systems.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of methanol-iron systems, including the effects of a solvent environment. diva-portal.org By simulating the motion of atoms and molecules over time, MD can provide insights into processes such as diffusion, reorientation, and the influence of solvent molecules on the adsorption and reaction of methanol on an iron surface. researchgate.net

Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations with the dynamic nature of MD simulations. rsc.org AIMD has been used to study the oxidation of methanol on metal oxide surfaces in an aqueous environment, revealing the role of water molecules in the reaction mechanism. rsc.org Classical MD simulations, using parameterized force fields, can be used to study larger systems and longer timescales, providing information on properties like friction between a liquid methanol-water mixture and a solid surface. aip.org

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the reaction mechanism of methanol on iron surfaces is crucial for applications in catalysis. Transition state calculations, typically performed using DFT, are a key tool for elucidating these mechanisms. aip.org By identifying the transition state structures and calculating the corresponding activation energy barriers, one can determine the most likely reaction pathways. researchgate.net

Reactivity and Mechanistic Roles of Methanol–iron 1/1 Intermediates in Catalysis

Methane (B114726) to Methanol (B129727) Oxidation Pathways

The direct selective oxidation of methane to methanol is a significant challenge in catalysis due to the high stability of methane's C-H bond and the propensity for overoxidation of the desired methanol product. frontiersin.org Iron-based catalysts, inspired by the active sites of methane monooxygenase (MMO) enzymes, have emerged as promising candidates for this transformation under milder conditions. mdpi.comnih.govnih.gov These systems often involve high-valent iron-oxo species as key intermediates. acs.orgbiomedgrid.com

The initial and often rate-determining step in methane oxidation is the cleavage of a strong C-H bond (bond dissociation energy of ~440 kJ mol⁻¹). frontiersin.org Iron complexes facilitate this activation through several proposed mechanisms, primarily involving high-valent iron-oxo species.

A prevalent mechanism is Hydrogen Atom Abstraction (HAA) . In this process, a high-valent ferryl ([Fe(IV)=O]²⁺) species, generated from an oxidant, abstracts a hydrogen atom from methane. rsc.orgnih.gov This homolytic bond cleavage produces a methyl radical (•CH₃) and a ferric-hydroxyl ([Fe(III)-OH]²⁺) intermediate. nih.gov The reactivity of the catalyst in HAA mechanisms is correlated with the substrate's C-H bond dissociation energy. nih.gov For instance, studies on a ferric methoxide (B1231860) complex, Fe(III)(PY5)(OMe)₂, which models the lipoxygenase active site, demonstrated that its reaction rates with various hydrocarbons scale with their bond dissociation energies, supporting an HAA mechanism. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided detailed energetic landscapes for these pathways. For example, in the oxidation of methane by a hydrated ferryl ion, [(H₂O)₅Fe(IV)O]²⁺, the H-abstraction step was found to have a free energy barrier of 22 kcal/mol in aqueous solution. universiteitleiden.nl Another computational study on a CNC-ligated iron catalyst identified HAA energy barriers between 16.0 and 25.2 kcal/mol, depending on the spin state and solvation. mdpi.com

An alternative, though often less favorable, pathway is the methane coordination mechanism . This involves the initial coordination of the methane molecule to the iron center, followed by C-H bond cleavage within the coordination sphere. universiteitleiden.nlacs.org For the [(H₂O)₅Fe(IV)O]²⁺ complex in a vacuum, the barrier for this pathway was significantly higher (23 kcal/mol) than for the HAA mechanism (3 kcal/mol). universiteitleiden.nl The preference for a specific mechanism can be influenced by the catalyst's structure and environment.

The table below summarizes calculated energy barriers for methane C-H activation by different iron species.

Catalyst SystemActivation MechanismCalculated Barrier (kcal/mol)Source(s)
[(H₂O)₅Fe(IV)O]²⁺ (in solution)Hydrogen Atom Abstraction22 universiteitleiden.nl
[(κ³-CNC)Fe(N₂O)]²⁺Hydrogen Atom Abstraction16.0–25.2 mdpi.com
[(H₂O)₄Fe(IV)O]²⁺ (in vacuo)Methane Coordination22.8 acs.org
FeN₄/GN mono-oxo centerFenton-type mechanism0.14 - 0.37 eV (3.2 - 8.5 kcal/mol) rsc.org

Following C-H activation, the formation of methanol requires the transfer of an oxygen atom to the methyl fragment. In many iron-catalyzed systems, this occurs via a "radical rebound" step. The methyl radical generated during HAA recombines with the newly formed Fe(III)-OH species. This rebound is typically a very fast and efficient process with a low energy barrier. mdpi.com For example, with a CNC-ligated iron catalyst, the oxygen radical rebound (ORR) was found to have barriers as low as 6.4 kcal/mol. mdpi.com

Bioinspired iron complexes have been specifically designed to facilitate OAT reactions. These catalysts often utilize oxidatively robust ligands that can stabilize the highly reactive high-valent iron-oxo intermediates required for the reaction. iupac.org

The catalytic cycle for methane oxidation involves the shuttling of the iron center between different oxidation states. The precise nature of the cycle depends on the specific catalyst and oxidant used.

A common cycle involves Fe(II), Fe(III), and Fe(IV) states.

The cycle often starts with an Fe(II) precursor.

Reaction with an oxidant (like N₂O or H₂O₂) generates a high-valent Fe(IV)=O species. universiteitleiden.nlmdpi.comresearchgate.net

The Fe(IV)=O intermediate activates methane's C-H bond via HAA, reducing the iron center to Fe(III) and forming a hydroxyl ligand ([Fe(III)-OH]). nih.govmdpi.com

The methyl radical rebounds onto the hydroxyl group, forming methanol and regenerating the Fe(II) catalyst for the next cycle. mdpi.com

In some cases, other oxidation states may be involved. For instance, a catalyst featuring isolated Fe³⁺(OH)₂ sites grafted onto a metal-organic framework (MOF) was proposed to operate via a Fe(III)–Fe(I)–Fe(III) catalytic cycle for methane oxidation at mild temperatures. springernature.com In photocatalytic systems, light can be used to drive the necessary redox steps. For example, an iron terpyridine catalyst can undergo ligand-to-metal charge transfer (LMCT) upon photoexcitation, facilitating the generation of radical intermediates and catalyst turnover. nih.gov The high reduction potential conferred by the ligand environment on the ferric site is crucial for enabling the enzyme-like oxidation chemistry. nih.gov

The interplay between different spin states (e.g., triplet and quintet) can also be critical for catalytic activity, with intersystem crossings potentially facilitating more favorable reaction pathways. mdpi.com

Carbon Dioxide Reduction to Methanol

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into methanol offers a promising route for chemical energy storage and the production of value-added chemicals. chemistryviews.org Iron-based catalysts are actively being explored for this transformation, which typically proceeds via multi-step hydrogenation. acs.orgunipd.it

The hydrogenation of CO₂ to methanol is a 6-electron, 6-proton process that can follow several mechanistic pathways. Iron catalysts can facilitate this transformation, often requiring high pressures of H₂. researchgate.net

One proposed mechanism, investigated using an iron(II)-scorpionate catalyst, involves three successive reaction cycles. Each cycle begins with the heterolytic cleavage of a dihydrogen (H₂) molecule. This step, which can be endergonic, forms a hydride bound to the iron center and a proton that is transferred to the ligand scaffold. researchgate.net This is followed by sequential hydride and proton transfers to the CO₂-derived substrate. researchgate.net

Another common strategy is a two-step approach where CO₂ is first reduced to an intermediate like a formate (B1220265) or a formamide (B127407), which is then subsequently hydrogenated to methanol. researchgate.netacs.org

Formate Pathway : CO₂ is first hydrogenated to a formate (HCOO⁻) intermediate. This formate can then be further hydrogenated to formaldehyde (B43269) and subsequently to methanol.

Formamide Pathway : In the presence of an amine (e.g., morpholine), CO₂ and H₂ can first form an N-formylated amine. This formamide intermediate is then hydrogenated in a separate step to yield methanol and regenerate the amine. researchgate.net An iron pincer catalyst has demonstrated high turnover numbers (TON) for both the N-formylation step (TON of 1160) and the subsequent hydrogenation of the isolated formylmorpholine to methanol (TON of 590). researchgate.net

Reverse Water-Gas Shift (RWGS) Pathway : This route involves the initial reduction of CO₂ to carbon monoxide (CO) via the RWGS reaction (CO₂ + H₂ → CO + H₂O). The CO is then hydrogenated to methanol. acs.org

The table below outlines key findings for different iron-catalyzed CO₂ hydrogenation systems.

Catalyst SystemProposed IntermediateKey FindingsSource(s)
Iron(II)-scorpionate complexIron-hydrideReaction proceeds via three cycles of H₂ cleavage and H⁻/H⁺ transfer. researchgate.net
Iron pincer complex / MorpholineFormylmorpholineTwo-step process with TON of 1160 for formamide formation and 590 for methanol production. researchgate.net
[Fe(PP₃)(MeCN)₂]²⁺ / DiethylamineN,N-diethylformamideElectrocatalytic reduction achieves up to 68% Faradaic efficiency for methanol. acs.orgresearchgate.net
Iron porphyrinoid (FeTEsC)Fe(I)-based intermediatesElectrochemical reduction yields methanol with up to 48% Faradaic efficiency in 2 M water. chemistryviews.org

The ligand environment around the iron center is crucial for catalytic activity and selectivity in CO₂ reduction. Ligand-metal cooperativity refers to the synergistic interplay where the ligand is not merely a spectator but actively participates in the reaction mechanism. osti.govescholarship.org

One key role of the ligand is to facilitate H₂ activation . In scorpionate and pincer-type complexes, nitrogen atoms in the ligand backbone can act as a proton relay or shuttle. researchgate.netacs.org They accept the proton generated from the heterolytic cleavage of H₂, stabilizing the iron-hydride intermediate and preparing for subsequent proton transfer to the substrate. researchgate.net This non-innocent behavior of the ligand is essential for efficient turnover. researchgate.net

Furthermore, redox-active ligands can work in concert with the iron center to manage the multiple electron transfers required for CO₂ reduction. In a notable example, an iron(II) complex with a redox-active terpyridine-based ligand, [Fe(tpyPY2Me)]²⁺, demonstrated highly efficient electrochemical CO₂ reduction. osti.govescholarship.orgberkeley.eduacs.org Strong electronic coupling between the Fe(II) center and the ligand allows the complex to accept two electrons at a much more positive potential (by 640 mV) compared to an analogous complex with a redox-inactive zinc ion. acs.org This cooperativity significantly lowers the thermodynamic barrier for the reaction, enabling high turnover frequencies (100,000 s⁻¹) and selectivity (>90%) at low overpotentials. osti.govescholarship.org

Finally, ligands can influence the reaction pathway by stabilizing key intermediates. For an iron chlorin (B1196114) complex, it was proposed that hydrogen bonding from a pendant amine group on the ligand stabilizes crucial Fe(I)-based intermediates, enabling the challenging 6e⁻/6H⁺ reduction of CO₂ to methanol. chemistryviews.org

Methanol Decomposition and Dehydrogenation

The catalytic decomposition and dehydrogenation of methanol on iron-based materials are fundamental processes in various industrial applications, including the production of hydrogen and formaldehyde. acs.orgrsc.org The interaction of methanol with iron surfaces and complexes leads to a series of intermediate species, with the reaction pathways being highly dependent on the catalyst composition and reaction conditions. rsc.orgmdpi.com

Formation of Methoxy (B1213986) and Formate Intermediates

Upon introduction to an iron-based catalyst, methanol can undergo dissociative adsorption, leading to the formation of methoxy (CH₃O) and formate (HCOO) intermediates. rsc.orgtandfonline.com On hematite (B75146) (α-Fe₂O₃), for instance, methanol adsorbs and converts to adsorbed methoxy species. rsc.orgmdpi.com These methoxy groups are then further oxidized to formate intermediates, particularly at elevated temperatures around 200 °C. rsc.org The presence of oxygen in the gas phase can influence this process by destabilizing the methoxy species and promoting the formation of formate. rsc.org

In contrast, the composition of the catalyst plays a crucial role in determining the dominant intermediate and subsequent product selectivity. For example, in iron molybdate (B1676688) catalysts, which are used for the selective oxidation of methanol to formaldehyde, the presence of molybdenum oxide layers on the iron oxide core can block the pathway to formate formation. rsc.orgmdpi.comrsc.org In these systems, methoxy species are the primary surface intermediates, and their subsequent dehydrogenation leads to the selective production of formaldehyde. rsc.orgresearchgate.net In situ infrared spectroscopy studies have shown that on such catalysts, methoxy species dominate at temperatures between 100 and 230 °C, and the conversion to formate is suppressed. tandfonline.com

The formation of these intermediates is a key determinant of the final product distribution. While methoxy intermediates are precursors to formaldehyde, formate intermediates tend to lead to complete combustion products like carbon dioxide and hydrogen. rsc.orgrsc.org

Pathways to Formaldehyde and Other Products

The conversion of methanol to formaldehyde on iron-based catalysts proceeds through the dehydrogenation of surface-bound methoxy intermediates. rsc.orgresearchgate.net Theoretical studies using density functional theory (DFT) have explored the reaction mechanism for the oxidation of methanol to formaldehyde by an iron-oxo species (FeO⁺). acs.orgacs.org These studies reveal competitive reaction pathways. In one pathway, the hydrogen atom of the hydroxyl group of methanol is abstracted by the oxo group, forming a HO-Fe⁺-OCH₃ intermediate. Subsequently, a hydrogen atom from the methoxy group is transferred to the hydroxyl ligand, yielding a water-Fe⁺-formaldehyde product complex. acs.orgacs.org Another competitive pathway involves the initial abstraction of a hydrogen atom from the methyl group of methanol. acs.orgacs.org

The selectivity towards formaldehyde is significantly influenced by the catalyst's composition. Pure hematite is largely ineffective for formaldehyde synthesis as it primarily facilitates the oxidation of methoxy to formate, leading to CO₂. rsc.orgresearchgate.net However, the introduction of molybdenum to form iron molybdate catalysts dramatically enhances formaldehyde selectivity by inhibiting the formate pathway. rsc.orgmdpi.com The presence of molybdenum oxide layers is crucial for this enhanced selectivity. mdpi.comrsc.org

Besides formaldehyde, other products can be formed depending on the reaction conditions and catalyst formulation. For instance, on acidic α-Fe₂O₃, surface methoxy intermediates can lead to the formation of dimethyl ether (DME). lehigh.eduacs.org In the context of complete methanol decomposition, the process can yield hydrogen and carbon monoxide, which is relevant for producing syngas. acs.org

Table 1: Intermediates and Products in Methanol Decomposition on Iron-Based Catalysts

Catalyst System Primary Intermediates Major Products Key Findings
Hematite (α-Fe₂O₃) Methoxy (CH₃O), Formate (HCOO) Carbon Dioxide (CO₂), Hydrogen (H₂) Ineffective for formaldehyde production due to the oxidation of methoxy to formate. rsc.orgresearchgate.net
Iron Molybdate (Fe-Mo-O) Methoxy (CH₃O) Formaldehyde (CH₂O) The presence of Mo blocks the formate pathway, leading to high selectivity for formaldehyde. rsc.orgmdpi.comrsc.org
Iron-Oxo Species (FeO⁺) HO-Fe⁺-OCH₃, HO-Fe⁺-OHCH₂ Formaldehyde (CH₂O), Water (H₂O) DFT studies show multiple competitive pathways for formaldehyde formation. acs.orgacs.org
Iron Vanadate (FeVO₄) Methoxy (CH₃O) Formaldehyde (CH₂O) Surface VOx species are the active sites for methanol oxidation to formaldehyde. lehigh.eduacs.org

Proton Transfer and Hydride Transfer Dynamics

In the context of methanol dehydrogenation catalyzed by pincer-supported iron compounds, the reaction can proceed in the absence of a base, with a Lewis acid acting as a co-catalyst. researchgate.netacs.org Mechanistic studies and DFT calculations suggest a stepwise process involving metal-ligand cooperativity. researchgate.net The initial dehydrogenation of methanol produces formaldehyde and hydrogen. acs.org In aqueous media, formaldehyde can react with water to form methanediol, which then undergoes further dehydrogenation to formic acid and another equivalent of hydrogen. Finally, the dehydrogenation of formic acid releases a third equivalent of hydrogen and carbon dioxide. acs.org

The transfer of a hydride from a substrate to a metal center is a key step in many of these catalytic processes. For instance, in the iron-catalyzed methylation of ketones using methanol, it is proposed that an iron hydride species is formed, which is a crucial intermediate in the borrowing hydrogen methodology. acs.orgcardiff.ac.uk

Computational studies on the hydrogenation of CO₂ to methanol on an iron(II)-scorpionate catalyst highlight the importance of heterolytic cleavage of H₂ to form a hydride bound to iron and a protonated ligand group. researchgate.net The subsequent reaction proceeds through sequential hydride and proton transfer steps. The transfer of the hydride from the iron center to the carbon of the substrate is a critical step in the formation of the C-H bond. researchgate.net

Application Oriented Research of Methanol–iron 1/1 Interactions

Design Principles for Heterogeneous Catalysts

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are fundamental to many industrial chemical processes. The design of iron-based heterogeneous catalysts for reactions involving methanol (B129727) is a field of intense study, aiming to create materials with high activity, selectivity, and stability. mdpi.comacs.orgrsc.org Key to this is the rational design of the catalyst's active sites and the support material. acs.orgrsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials composed of metal ions or clusters linked by organic ligands. nih.gov Their high surface area, tunable porosity, and the ability to have uniformly distributed active sites make them excellent candidates for catalysis. nih.govrsc.org In the context of methanol-iron interactions, research has heavily focused on using iron-containing MOFs for the selective oxidation of methane (B114726) to methanol. mdpi.comresearchgate.net

The design principle revolves around creating specific, well-defined iron active sites within the MOF structure that can mimic the function of enzymes like soluble methane monooxygenase (sMMO), which uses iron-oxo species to convert methane to methanol under mild conditions. acs.org Researchers have successfully incorporated iron sites into various MOF structures, such as MIL-100(Fe), PCN-250, and UiO-67, to catalyze this conversion using oxidants like nitrous oxide (N₂O) or molecular oxygen. mdpi.comresearchgate.netacs.org

A key strategy is active site engineering, where the electronic and geometric structure of the iron sites is precisely controlled. rsc.orgrsc.org For example, Fe/UiO-66, a catalyst comprising iron sites supported on a zirconium-based MOF, has been shown to activate methane to methanol under continuous flow gas-phase conditions. acs.org Spectroscopic studies revealed that electron-deficient Fe species created by the MOF support are likely the active sites for this reaction. acs.org Another approach involves using MOFs like PCN-250, which contains Fe₃-µ₃-oxo nodes, to catalyze the conversion of methane using N₂O. researchgate.net

Table 1: Performance of Iron-Based MOF Catalysts in Methane-to-Methanol (MTM) Conversion

CatalystOxidantReaction ConditionsMethanol Production RateSelectivitySource
Fe/UiO-66O₂, H₂O180 °C, Gas Phase5.9 × 10⁻² μmolMeOH gFe⁻¹ s⁻¹62% acs.org
PCN-250N₂O&lt; 125 °C~210 µmol g⁻¹cat (total yield)High for Methanol (after water wash) researchgate.net
MIL-53(Al, Fe)H₂O₂Liquid PhaseData not specifiedData not specified mdpi.comresearchgate.net

Zeolites are microporous crystalline aluminosilicates widely used as catalysts in the chemical industry. Iron-exchanged zeolites have emerged as promising catalysts for the direct conversion of methane to methanol. metu.edu.trsciencedaily.com The zeolite framework provides a unique microenvironment that can stabilize iron active sites and influence reaction selectivity through shape-selective catalysis. oup.com

Research has shown that the type of zeolite framework, such as MOR, SSZ-13, and SSZ-39, plays a crucial role in catalytic performance. metu.edu.tr For instance, Fe-MOR (Mordenite) zeolites have demonstrated high methanol formation rates and selectivity. metu.edu.tr The introduction of mesopores into the zeolite structure, creating materials like Fe-MesoMOR, can significantly enhance methanol selectivity and catalyst lifetime by improving diffusion pathways. metu.edu.tr Under optimized conditions (300 °C, with CH₄, N₂O, and H₂O feed), Fe-MesoMOR produced 330 µmol/g/h of methanol with 47% selectivity. metu.edu.tr

Beyond methane-to-methanol conversion, iron-based catalysts supported on zeolites are integral to Fischer-Tropsch (FT) synthesis. tandfonline.com While the primary FT reaction converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, zeolites can be combined with iron catalysts as a bifunctional system. tandfonline.com In this setup, the iron component performs the FT synthesis, and the zeolite component upgrades the resulting long-chain hydrocarbons into valuable products like gasoline and diesel. tandfonline.com

Homogeneous Catalysis Development

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers advantages in terms of high activity and selectivity under mild conditions. acs.org In the field of methanol-iron interactions, research has focused on developing iron-based molecular catalysts for reactions like the aqueous reforming of methanol to produce hydrogen and carbon dioxide. acs.orgnih.govrsc.org

A significant challenge in homogeneous catalysis is catalyst stability and achieving high turnover numbers (TON), which represents the number of substrate molecules a catalyst can convert before becoming inactive. Early research into iron-based homogeneous catalysts for methanol reforming noted stability issues compared to their precious metal counterparts, like ruthenium. nih.gov

However, significant progress has been made with the development of iron pincer complexes. nih.gov For instance, an iron catalyst known as Fe2, a Fe-PNP pincer complex, demonstrated a remarkably high TON of up to 51,000 for producing H₂ and CO₂ from a methanol/water solution under acidic conditions. nih.gov This was a significant achievement for base-metal catalysts. nih.gov In another study, an analogous iron complex to a ruthenium system (complex 2c) achieved a TON of 6,270 over 43 hours for aqueous methanol reforming. rsc.org Researchers also found that adding excess free ligand to the reaction mixture could extend the catalyst's lifespan, increasing the TON to 9,184 over nearly five days. rsc.org

Table 2: Performance of Homogeneous Iron Catalysts in Aqueous Methanol Reforming

CatalystConditionsTurnover Frequency (TOF)Turnover Number (TON)Source
Fe1 (pincer complex)Basic mediumActivity diminished over timeNot specified nih.gov
Fe2 (Fe-PNP pincer)Acidic medium, with Lewis acid co-catalystNot specifiedUp to 51,000 nih.gov
Iron Complex 2c91 °C, 8 M KOH, 9:1 MeOH/H₂O702 h⁻¹ (initial)6,270 (over 43h) / 9,184 (with added ligand over 111h) rsc.org

The reactivity and stability of homogeneous iron catalysts are profoundly influenced by the design of the organic ligands coordinated to the iron center. princeton.edu Ligand design is a critical tool for tuning the electronic and steric properties of the catalyst to achieve desired performance. princeton.eduresearchgate.net

Pincer ligands, which bind to the metal center through three donor atoms in a meridional fashion, have been particularly successful. acs.orgnih.gov These ligands create a rigid and stable coordination environment around the iron, which is crucial for preventing catalyst decomposition and promoting high catalytic activity. acs.org The nature of the donor atoms (e.g., nitrogen, phosphorus) and the substituents on the ligand backbone can be systematically varied to fine-tune the catalyst's properties. princeton.edu

More advanced ligand design principles involve the concept of "metal-ligand cooperativity," where the ligand is not just a passive scaffold but actively participates in the catalytic cycle. researchgate.netrsc.org This can involve redox-active ligands that can store and release electrons, facilitating multi-electron transformations. researchgate.net For instance, in CO₂ reduction catalysis, a redox non-innocent ligand was shown to delocalize redox equivalents, making the iron center less prone to deactivating side reactions. researchgate.net Hemilabile ligands, which have one arm that can reversibly bind and detach from the metal center, have also been investigated as a way to open up coordination sites for substrate binding during catalysis. princeton.edu

Development of Functional Materials and Sensing Platforms

The interactions between methanol and iron are also being harnessed to create new functional materials, particularly for sensing applications. ashdin.comashdin.com The ability to detect methanol is important in various fields, from industrial process control to medical diagnostics. sci-hub.se

Iron oxides, such as alpha-iron oxide (α-Fe₂O₃), are a key material in this area. sci-hub.se They are used as the sensing element in gas sensors due to their electrochemical properties and nano-scale size. sci-hub.se Researchers have developed nanofilms based on composites of α-Fe₂O₃ with conducting polymers and quantum dots to create high-performance methanol sensors that can operate at room temperature. sci-hub.se The sensing mechanism relies on the interactions on the surface of the thin film, where the adsorption of methanol molecules causes a measurable change in the material's electrical resistance. sci-hub.se

Metal-Organic Frameworks (MOFs) are also emerging as highly promising platforms for sensing. ashdin.comashdin.comresearchgate.net Their tunable porous structures allow for the incorporation of specific functional groups, enabling the selective detection of molecules like methanol. ashdin.comashdin.com The high surface area of MOFs enhances their sensitivity, as it provides numerous sites for interaction with the target analyte. ashdin.com

Future Research Directions and Uncharted Avenues

In Situ and Operando Spectroscopic Methodologies for Dynamic Studies

Understanding the structural and electronic evolution of iron-based catalysts during methanol (B129727) conversion is paramount for designing more efficient and stable systems. While traditional characterization techniques provide valuable "before and after" snapshots, in situ and operando spectroscopic methods offer a real-time window into the catalyst's state under actual reaction conditions.

Future research will increasingly rely on a combination of techniques to gain a holistic understanding. For instance, combined operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can simultaneously probe the electronic state and phase transformations of iron molybdate (B1676688) catalysts during methanol oxidation. researchgate.netresearchgate.netrsc.org Studies have shown that under operating conditions, changes in the catalyst, such as the evaporation of certain components like α-MoO3, can be directly observed and correlated with catalytic activity. researchgate.netresearchgate.net

In situ Mössbauer spectroscopy is another powerful tool for studying the interaction of methanol with iron-molybdenum oxide catalysts. acs.org It allows for the detailed investigation of the state of iron ions as a function of reaction temperature and the composition of the reaction mixture. acs.org These studies have revealed that the initial interaction with methanol can lead to the formation of nonstoichiometric iron(III) molybdate due to the creation of lattice vacancies. acs.org

Furthermore, techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can identify surface intermediates, such as methoxy (B1213986) species, which are crucial in the reaction pathway to products like methanol. nih.gov The integration of these spectroscopic methods provides a powerful approach to understanding the dynamic behavior of methanol-iron systems.

Integration of Machine Learning and Artificial Intelligence in Mechanism Prediction

The complexity of catalytic reactions involving methanol and iron presents a significant challenge for traditional mechanistic studies. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate the discovery and understanding of these complex chemical processes. findaphd.comoaepublish.comacs.org

In the context of methanol synthesis, AI is being used to digitally screen metal catalyst combinations. tech4future.infoethz.ch By employing techniques like Bayesian Optimization, machine learning algorithms can predict promising catalyst compositions from a vast chemical space, significantly reducing the time and resources required for experimental testing. tech4future.infoethz.ch This approach has already been used to identify promising copper and zirconium-based catalysts for green methanol production. tech4future.info Future work will likely focus on applying these methods to iron-based systems for various methanol-related reactions. findaphd.com The development of ML-based tools to process and analyze kinetic data from heterogeneous catalytic systems will facilitate the design of experiments that maximize mechanistic insights from a minimal number of trials. findaphd.com

Exploration of Bio-Inspired Methanol–Iron Systems

Nature provides a rich source of inspiration for the design of novel and efficient catalysts. Metalloenzymes, for example, demonstrate remarkable catalytic activity under mild conditions. core.ac.uk The active sites of enzymes like soluble methane (B114726) monooxygenase (sMMO), which contains a di-iron cluster, have inspired the development of iron-based catalysts for the conversion of methane to methanol. researchgate.netmdpi.com

Researchers are designing and synthesizing bio-inspired iron complexes that mimic the structure and function of these natural systems. core.ac.uknih.govosti.gov For example, iron dicarbonyl diphosphine complexes with pendant amines, inspired by the active site of [FeFe]-hydrogenase, have been computationally predicted to be highly active for the hydrogenation of carbon dioxide to methanol. nih.gov These studies suggest that such complexes could be promising low-cost catalysts for this important transformation under mild conditions. nih.gov

Another area of exploration involves using iron sulfide (B99878) minerals, like greigite, which have surface structures similar to the active sites of some enzymes. rsc.org These minerals have been shown to reduce CO2 to chemicals including methanol under ambient conditions. rsc.org The development of di-iron systems that can oxidize alkanes to alcohols, mimicking the action of certain enzymes, is also an active area of research. core.ac.uk While still in the early stages, these bio-inspired approaches hold significant potential for developing sustainable and environmentally friendly catalytic processes. core.ac.uk

Advanced Catalyst Deactivation and Regeneration Studies in Methanol Environments

Catalyst deactivation is a critical issue in industrial processes, leading to reduced efficiency and increased operational costs. topsoe.com For methanol synthesis and conversion reactions, iron-based catalysts are susceptible to deactivation through various mechanisms, including poisoning and sintering. topsoe.comresearchgate.net Iron is a known poison for methanol synthesis catalysts, where it can be introduced as volatile iron carbonyl (Fe(CO)5) formed from the reaction of carbon monoxide with steel equipment. topsoe.com This iron species can decompose on the catalyst surface, leading to deactivation and the formation of unwanted byproducts. topsoe.com

In the context of methanol oxidation to formaldehyde (B43269) over iron molybdate catalysts, deactivation can occur through the loss of active molybdenum species. acs.orgresearchgate.net This can be driven by the formation of volatile molybdenum-containing species in the presence of methanol at high temperatures. researchgate.net

Future research will focus on developing a deeper understanding of these deactivation pathways through advanced characterization techniques and modeling. This knowledge is crucial for designing more robust catalysts and for developing effective regeneration strategies.

Several regeneration methods are being explored. For spent iron molybdate catalysts, a promising approach involves ammonia (B1221849) leaching to recover valuable molybdenum species, which can then be used to prepare fresh catalysts. acs.org This method has shown high recovery efficiency and the regenerated catalysts exhibit performance comparable to industrial catalysts. acs.org Another proposed in situ regeneration technique for metal-molybdate catalysts involves treating the spent catalyst with an oxygen-free gas stream containing methanol and an inert gas at elevated temperatures. google.com For supported iron catalysts deactivated by poisoning, solvent washing has been investigated as a regeneration method. nih.gov

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing and characterizing methanol–iron (1/1) complexes?

  • Methodological Answer : Synthesis typically involves controlled stoichiometric reactions under inert atmospheres (e.g., using Schlenk lines) to prevent oxidation. Characterization requires multi-technique validation:

  • X-ray Diffraction (XRD) for crystallinity and phase identification .
  • X-ray Photoelectron Spectroscopy (XPS) to confirm iron oxidation states and surface composition .
  • Thermogravimetric Analysis (TGA) and FTIR to monitor ligand binding and thermal stability .
    • Experimental details (e.g., solvent choice, reaction time) must be meticulously documented to ensure reproducibility .

Q. How should researchers design experiments to study methanol adsorption on iron surfaces?

  • Methodological Answer :

  • Use temperature-programmed desorption (TPD) to quantify adsorption energies and active sites .
  • Employ in situ Raman spectroscopy to track intermediate species during adsorption/desorption cycles .
  • Control variables such as pressure, temperature, and surface pretreatment (e.g., reduction in H₂) to isolate adsorption mechanisms .

Q. Which analytical techniques are critical for verifying the stoichiometry of methanol–iron complexes?

  • Methodological Answer :

  • Elemental Analysis (EA) for bulk composition validation.
  • Mass Spectrometry (MS) coupled with HPLC to detect and quantify methanol ligands in solution .
  • Mössbauer Spectroscopy for iron coordination environment analysis .

Advanced Research Questions

Q. What strategies mitigate CO poisoning in iron-based catalysts during methanol oxidation?

  • Methodological Answer :

  • Doping with promoters (e.g., Mo, Pt) to weaken CO adsorption on active sites .
  • Support Optimization : Use high-surface-area supports (e.g., carbon nanotubes) to enhance dispersion and reduce coking .
  • In Situ Characterization : Apply differential electrochemical mass spectrometry (DEMS) to monitor CO formation dynamics during reaction cycles .

Q. How can contradictory kinetic data in methanol–iron reactions under varying conditions be resolved?

  • Methodological Answer :

  • Statistical Analysis : Use Arrhenius plots to identify rate-limiting steps across temperature gradients .
  • Control Experiments : Replicate studies under identical conditions (e.g., pH, precursor purity) to isolate variables .
  • Computational Modeling : Combine density functional theory (DFT) with experimental kinetics to reconcile discrepancies in activation barriers .

Q. What integrated approaches bridge computational and experimental data in methanol–iron interaction studies?

  • Methodological Answer :

  • Multiscale Modeling : Pair molecular dynamics (MD) simulations with operando spectroscopy (e.g., XAFS) to validate surface reaction pathways .
  • Machine Learning (ML) : Train algorithms on high-throughput experimental datasets to predict optimal iron alloy compositions for methanol activation .
  • Data Triangulation : Cross-reference computational predictions with isotopic labeling experiments to confirm mechanistic hypotheses .

Data Management and Reproducibility

Q. How should raw and processed data be managed in methanol–iron studies to ensure transparency?

  • Methodological Answer :

  • Raw Data : Store large datasets (e.g., spectral scans, chromatograms) in appendices or supplementary materials .
  • Processed Data : Include statistically analyzed results (e.g., averaged kinetic rates, error margins) in the main text, with clear descriptions of normalization protocols .
  • Metadata : Document instrument calibration details, software versions, and ambient conditions to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.